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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylaniline

Cat. No.: B2699514

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methylaniline

Introduction

4-Bromo-2-fluoro-6-methylaniline is a halogenated and substituted aromatic amine that
serves as a highly versatile building block in organic synthesis. Its unique substitution pattern—
featuring a nucleophilic amine group, a bromine atom amenable to cross-coupling reactions,
and fluorine and methyl groups that modulate steric and electronic properties—makes it a
valuable intermediate in the development of complex molecular architectures. This guide
provides a comprehensive overview of its molecular structure, physicochemical properties,
synthesis, analytical characterization, applications, and safety protocols, tailored for
researchers and professionals in the fields of chemical synthesis and drug discovery.

Molecular Structure and Physicochemical
Properties

The structural and physical characteristics of a compound are fundamental to understanding its
reactivity and designing its applications.

Molecular Structure

The molecule consists of an aniline core substituted at positions 2, 4, and 6. The IUPAC name
is 4-bromo-2-fluoro-6-methylaniline.[1] The arrangement of these functional groups dictates
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the molecule's reactivity, with the amine group directing electrophilic substitution and the
bromine atom serving as a key handle for metal-catalyzed cross-coupling reactions.
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Caption: 2D structure of 4-Bromo-2-fluoro-6-methylaniline.

Chemical Identifiers and Properties

Key identifiers and computed physicochemical properties are summarized below for quick
reference.
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Property Value Source

4-bromo-2-fluoro-6-
IUPAC Name N PubChem[1]
methylaniline

CAS Number 429683-46-5 PubChem|[1]
Molecular Formula C7H7BrFN PubChem[1]
Molecular Weight 204.04 g/mol PubChem|[1]
Exact Mass 202.97459 Da PubChem[1]
Canonical SMILES CC1=CC(=CC(=C1IN)F)Br PubChem[1]
InChl Key SLNCSLAIDQBUKN- PubChem[1]
UHFFFAOYSA-N
XLogP3-AA 2.4 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor
2 PubChem[1]
Count

Synthesis and Purification

The synthesis of substituted anilines often requires a multi-step approach to achieve the
desired regioselectivity. Acommon and logical strategy for preparing 4-Bromo-2-fluoro-6-
methylaniline involves the protection of the reactive amine group, followed by electrophilic
bromination and subsequent deprotection.

Synthetic Strategy Rationale

Direct bromination of 2-fluoro-6-methylaniline is often unselective and can lead to oxidation of
the aniline. Therefore, the amine group is first protected, typically as an acetamide. This N-
acetyl group is an ortho-, para-director and is bulky enough to sterically hinder substitution at
the ortho position, thus favoring bromination at the vacant para position. The final step is the
hydrolysis of the amide to regenerate the free aniline. This sequence ensures high yield and
purity of the target compound.[2]
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Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-6-methylaniline.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-fluoro-6-methylphenyl)acetamide (Protection)

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-
methylaniline (1.0 eq) in glacial acetic acid (5 volumes).

Cool the solution to 0-5 °C in an ice bath.

Add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature
below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-3 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring.

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry
under vacuum to yield the protected intermediate.

Step 2: Synthesis of N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (Bromination)

o Dissolve the N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) from the previous step in a
suitable solvent such as dichloromethane (DCM) or acetonitrile (10 volumes).
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e Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
Causality Note: NBS is a mild and selective brominating agent, minimizing over-bromination
and side reactions compared to elemental bromine.

« Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

e Upon completion, wash the reaction mixture with agqueous sodium thiosulfate solution to
guench any unreacted NBS, followed by a wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product can be purified by recrystallization from ethanol or by column
chromatography.

Step 3: Synthesis of 4-Bromo-2-fluoro-6-methylaniline (Deprotection)

e Suspend the purified N-(4-bromo-2-fluoro-6-methylphenyl)acetamide (1.0 eq) in a mixture of
ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).

o Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours.

o Cool the reaction mixture to room temperature and then neutralize carefully by the slow
addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

o Extract the product with ethyl acetate (3 x 10 volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude final product.

» Further purification can be achieved by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard
analytical techniques.
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e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two
distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.
These signals will exhibit coupling to the adjacent fluorine atom. Additionally, a singlet for the
methyl (CHs) protons and a broad singlet for the amine (NH2) protons will be observed.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven
unique carbon signals, corresponding to the seven carbon atoms in the molecule. The
chemical shifts will be influenced by the attached substituents, with the carbon atoms
bonded to fluorine and bromine showing characteristic shifts and C-F coupling.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic
absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around
3300-3500 cm~1), aromatic C-H stretching (around 3000-3100 cm™1), aliphatic C-H
stretching for the methyl group (around 2850-2960 cm~1), and C-F and C-Br stretching
vibrations in the fingerprint region (below 1200 cm™2).

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a
molecular ion peak (M*). A characteristic feature will be the presence of an M+2 peak of
nearly equal intensity due to the natural isotopic abundance of bromine (°Br and 1Br).[3]

Applications in Research and Development

4-Bromo-2-fluoro-6-methylaniline is not an end-product but a crucial intermediate. Its utility
stems from the orthogonal reactivity of its functional groups.

e Pharmaceutical Synthesis: The aniline moiety can be used to construct heterocyclic rings
(e.g., quinolines, indoles) or act as a pharmacophore in its own right. The bromine atom is a
key precursor for introducing molecular complexity via Suzuki, Heck, Sonogashira, or
Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of novel drug candidates
for various therapeutic areas.[4][5]

o Agrochemicals: Similar to pharmaceuticals, this compound can serve as a scaffold for
developing new pesticides and herbicides, where the specific substitution pattern can tune
the biological activity and selectivity.[5]

o Materials Science: The molecule can be incorporated into the synthesis of specialty
polymers, dyes, and other functional organic materials.[6]
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Safety and Handling

As a substituted aniline, 4-Bromo-2-fluoro-6-methylaniline requires careful handling. The
following information is based on its GHS classification.[1]

~HS H | Classificati

Hazard Code Statement Class

Acute Toxicity, Oral (Category

H302 Harmful if swallowed 2
] ] ) Acute Toxicity, Dermal
H312 Harmful in contact with skin
(Category 4)
o Skin Corrosion/Irritation
H315 Causes skin irritation
(Category 2)
] o Serious Eye Damage/Eye
H319 Causes serious eye irritation o
Irritation (Category 2A)
o Acute Toxicity, Inhalation
H332 Harmful if inhaled
(Category 4)
] S STOT - Single Exposure
H335 May cause respiratory irritation

(Category 3)

Safe Handling Protocol

Adherence to a strict safety workflow is mandatory when handling this chemical.[7][8][9]
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Preparation Emergency Response

Work in a well-ventilated Skin Contact: Eye Contact: Inhalation:
chemical fume hood. Wash immediately with soap and water. Rinse with water for 15 minutes. Move to fresh air.

Y
Y

Wear appropriate PPE:
- Nitrile gloves Seek immediate medical attention
- Safety goggles with side shields for any exposure.

- Lab coat

Handlin,
\ 4 &

Avoid generating dust.
Handle as a solid.

\ 4

Prevent contact with skin, eyes,
and clothing.

\ 4

(Keep away from ignition sources)

Storage %'Disposal

Store in a tightly sealed container
in a cool, dry place.

Y

Dispose of waste according to
institutional and local regulations.

Click to download full resolution via product page

Caption: Recommended workflow for safely handling 4-Bromo-2-fluoro-6-methylaniline.
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Conclusion

4-Bromo-2-fluoro-6-methylaniline is a chemical intermediate of significant value in modern
organic synthesis. Its defined molecular structure and predictable reactivity allow for its
strategic use in constructing complex molecules for the pharmaceutical, agrochemical, and
material science industries. A thorough understanding of its synthesis, properties, and safe
handling procedures, as outlined in this guide, is essential for harnessing its full potential in
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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